4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane
Overview
Description
PSB 0777 ammonium salt is a potent adenosine A2A receptor full agonist. It exhibits high selectivity for adenosine A2A receptors over other adenosine receptor subtypes such as A1, A2B, and A3 receptors . This compound has been widely used in scientific research due to its ability to modulate various physiological processes through the adenosine A2A receptor pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSB 0777 ammonium salt involves multiple steps, starting with the preparation of the core structure, 4-[2-[(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid . The key steps include:
Formation of the purine core: This involves the reaction of appropriate ribofuranosyl derivatives with thiol-containing compounds under controlled conditions.
Sulfonation: The introduction of the sulfonic acid group is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Ammonium salt formation: The final step involves the neutralization of the sulfonic acid with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of PSB 0777 ammonium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification: Using techniques like crystallization, filtration, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
PSB 0777 ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidized derivatives: These products result from the oxidation of the purine core or the sulfonic acid group.
Reduced derivatives: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substituted derivatives: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
PSB 0777 ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study adenosine A2A receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting adenosine receptors
Mechanism of Action
PSB 0777 ammonium salt exerts its effects by binding to and activating adenosine A2A receptors. This activation leads to the modulation of various intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activation . The compound’s selectivity for adenosine A2A receptors over other subtypes ensures targeted effects, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
CGS 21680: Another adenosine A2A receptor agonist with similar selectivity but different pharmacokinetic properties.
NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes.
Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging
Uniqueness
PSB 0777 ammonium salt is unique due to its high selectivity for adenosine A2A receptors and its potent agonistic activity. This makes it particularly useful in research settings where selective activation of adenosine A2A receptors is required .
Properties
IUPAC Name |
4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGFWKUGKSGCZ-VSAOVUCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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